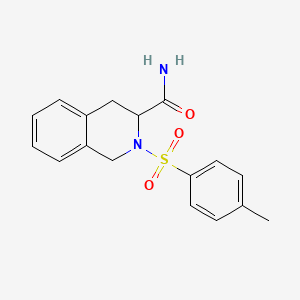

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide

Description

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide is a sulfonated tetrahydroisoquinoline derivative characterized by a toluene-4-sulfonyl group attached to the nitrogen of the tetrahydroisoquinoline core and a carboxylic acid amide substituent at position 2. This compound is structurally notable for its hybrid aromatic-heterocyclic framework, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12-6-8-15(9-7-12)23(21,22)19-11-14-5-3-2-4-13(14)10-16(19)17(18)20/h2-9,16H,10-11H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYJIWUWYBHSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide typically involves multiple steps. One common method includes the sulfonylation of tetrahydroisoquinoline derivatives using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related sulfonated derivatives, focusing on synthesis, structural features, and inferred properties.

Structural Analogues

2.1.1 Phenoxyacetic Acid 2-(Toluene-4-sulfonyl)ethyl Ester

- Structure: Contains a toluene-4-sulfonyl ethyl ester linked to a phenoxyacetic acid backbone.

- Key Differences: Lacks the tetrahydroisoquinoline core and amide group present in the target compound.

- Synthesis: Prepared via esterification of phenoxyacetyl chloride with 2-(toluene-4-sulfonyl)ethanol in CH₃CN, yielding 97% as a light-yellow solid .

- 1H-NMR Data : δ 2.41 (s, 3H, Ar–CH₃), 3.47 (t, 2H, –CH₂–SO₂), 4.40 (s, 2H, –OCH₂CO–) .

2.1.2 (4-Chlorosulfonylphenoxy)acetic Acid 2-(Toluene-4-sulfonyl)ethyl Ester

- Structure : Features a chlorosulfonyl group on the phenyl ring, enhancing reactivity for further functionalization.

- Key Differences : Chlorosulfonyl substituent distinguishes it from the target compound’s amide group.

- Synthesis: Derived from phenoxyacetic acid 2-(toluene-4-sulfonyl)ethyl ester via chlorosulfonation with chlorosulfuric acid (87% yield) .

- 1H-NMR Data : δ 2.44 (s, 3H, Ar–CH₃), 4.59 (t, 2H, –CH₂–SO₂), 7.98 (d, 2H, aromatic protons) .

2.1.3 Benzimidazole Derivatives (e.g., Compound 15a)

- Structure : Contains a benzimidazole core with sulfonyl and pyridinylmethanesulfinyl groups.

- Key Differences: Benzimidazole core vs. tetrahydroisoquinoline; sulfonamide linkages vs. ester/amide groups.

- Synthesis : Synthesized via NaH-mediated coupling of chlorosulfonyl intermediates with benzimidazole precursors (78% yield) .

- 1H-NMR Data : δ 2.31 (s, 3H, Ar–CH₃), 5.03 (d, 1H, –SO₂–N–), 7.56–8.28 (m, aromatic protons) .

Functional and Pharmacological Comparisons

Pharmacological Implications

- Benzimidazole Derivatives: Known for proton pump inhibition (e.g., lansoprazole analogs in ). The target compound’s amide group may enhance solubility or target affinity compared to ester-containing analogs.

Research Findings and Data Gaps

- Structural Insights : The toluene-4-sulfonyl group enhances stability and lipophilicity, while the amide group introduces hydrogen-bonding capability.

- Data Gaps : Direct biological activity, solubility, and metabolic stability data for the target compound are absent in the evidence.

- Contradictions : Varied sulfonation conditions (e.g., ClSO₃H vs. HSO₃Cl) may affect regioselectivity or purity in analogues .

Biological Activity

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide (commonly referred to as THIQ) is a compound that belongs to the isoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C17H17NO4S

- Molecular Weight: 331.39 g/mol

- IUPAC Name: 2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

- CAS Number: 36842-73-6

| Property | Value |

|---|---|

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| LogP (XlogP) | 3.0 |

Biological Activity

THIQ and its analogs have been studied for various biological activities, including:

- Antimicrobial Activity:

- Neuroprotective Effects:

- Anticancer Properties:

Structure-Activity Relationship (SAR)

The biological activity of THIQ is closely related to its structural features. Key findings include:

- Sulfonyl Group Influence: The presence of the toluene sulfonyl group is crucial for enhancing lipophilicity and biological activity.

- Tetrahydroisoquinoline Core: The tetrahydroisoquinoline scaffold is vital for receptor binding affinity and selectivity .

Case Studies

-

Study on Neuroprotective Effects:

A study published in RSC Advances highlighted the neuroprotective effects of various THIQ derivatives against oxidative stress-induced neuronal damage. The results indicated a dose-dependent response with significant reductions in cell death rates . -

Antimicrobial Efficacy:

A comparative analysis demonstrated that certain THIQ analogs possess superior antimicrobial activity compared to traditional antibiotics, suggesting a potential alternative treatment pathway for resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide, and how can reaction conditions be optimized?

- Methodology :

- Begin with the tetrahydroisoquinoline-3-carboxylic acid core, followed by sulfonylation using toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts). Optimize stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) and temperature (0–25°C) to minimize side products.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm sulfonylation success via FT-IR (S=O stretch ~1350 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.2–8.0 ppm) .

- For amidation, activate the carboxylic acid with HATU/DIPEA and react with ammonia or ammonium chloride. Monitor reaction progress by TLC (Rf shift) and isolate the final product via recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodology :

- Use ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., sulfonyl group protons at δ 2.4 ppm for methyl in toluene-sulfonyl; amide NH₂ signals at δ 5.5–6.5 ppm).

- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) identifies impurities; compare retention times with synthetic standards.

- X-ray crystallography resolves absolute configuration if crystalline derivatives are obtainable. Reference spectral libraries (e.g., SDBS) to validate assignments .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group or amide bond.

- Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free sulfonic acid) indicate poor storage practices .

Advanced Research Questions

Q. How can stereochemical ambiguities in the tetrahydroisoquinoline core be resolved during synthesis?

- Methodology :

- Employ chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis to separate enantiomers. Use circular dichroism (CD) to correlate optical activity with configuration.

- Synthesize diastereomeric derivatives (e.g., Mosher’s esters) and analyze ¹H NMR splitting patterns to assign stereochemistry .

Q. What strategies address contradictions in spectral data across synthetic batches?

- Methodology :

- Perform batch-to-batch comparative analysis using 2D NMR (COSY, HSQC) to confirm consistency in coupling constants and NOE interactions.

- Investigate solvent polarity effects on NMR shifts (e.g., DMSO vs. CDCl₃) and verify impurity profiles via LC-HRMS. Cross-reference with synthetic protocols to identify variable steps (e.g., incomplete sulfonylation) .

Q. Which computational approaches predict reactivity and conformational behavior of this compound?

- Methodology :

- Use density functional theory (DFT) (B3LYP/6-31G*) to model transition states during sulfonylation or amidation. Compare calculated NMR shifts with experimental data for validation.

- Perform molecular dynamics simulations (AMBER force field) in explicit solvent to study conformational flexibility of the tetrahydroisoquinoline ring and sulfonyl group interactions .

Data Contradiction Analysis

- Example : Discrepancies in HPLC purity (>95% vs. 88%) across batches may arise from residual solvents or unreacted intermediates.

- Resolution :

Spike samples with suspected impurities (e.g., toluenesulfonic acid) and compare retention times.

Optimize purification via preparative HPLC (gradient elution) or implement in-process controls (e.g., quenching excess sulfonyl chloride with aqueous NaHCO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.